Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-
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Overview
Description
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- is a complex organic compound belonging to the indoloquinolizidine family. These compounds are known for their diverse biological activities and are of significant interest in both academic research and industrial applications. The structure of this compound includes a tetracyclic indole-quinolizidine motif, which is crucial for its bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- typically involves multi-step processes. One common method includes the use of intramolecular oxidative C–N coupling and detosylative aromatization. This method employs reagents such as PhI(OAc)2 and bases like Cs2CO3 under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like PhI(OAc)2.
Reduction: Reduction reactions can be carried out using common reducing agents such as NaBH4.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using halogenating agents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in the presence of a base like Cs2CO3.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Halogenating agents such as NBS (N-Bromosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist at serotonin receptors, particularly 5-HT2A, 5-HT2C, and 5-HT7 . This interaction can modulate various physiological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinolines: These compounds share a similar indole-quinoline structure and exhibit comparable biological activities.
Indolo[2,3-c]quinolin-6(7H)-ones: These derivatives are known for their antimalarial properties and are synthesized via Pd-catalyzed intramolecular C–H arylation.
Uniqueness
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- is unique due to its specific tetracyclic structure, which imparts distinct biological activities. Its ability to act on multiple serotonin receptors sets it apart from other similar compounds.
Properties
CAS No. |
93631-35-7 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-acetyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)13-9-19-7-6-12-11-4-2-3-5-14(11)18-17(12)15(19)8-16(13)21/h2-5,13,15,18H,6-9H2,1H3 |
InChI Key |
MAUASYIZBIDGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
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